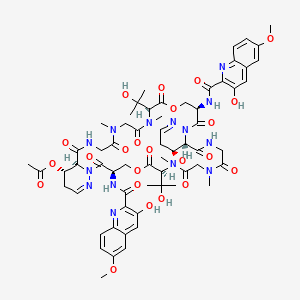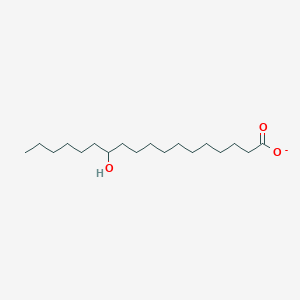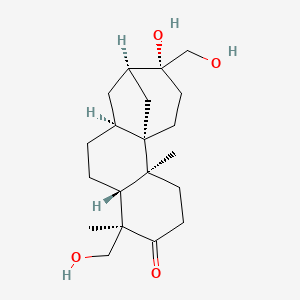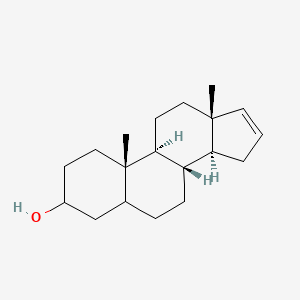
Luzopeptin b
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Luzopeptin b is a natural product found in Actinomadura with data available.
科学的研究の応用
DNA Interactions and Antitumor Properties
Luzopeptin B, along with other luzopeptins, shows notable interactions with deoxyribonucleic acid (DNA). Luzopeptins A, B, and C all demonstrate binding with DNA, influencing its structure and function. Specifically, these compounds intercalate with DNA, potentially affecting DNA synthesis and cell growth. This compound, being one of the less acetylated variants, has shown particular characteristics in its interaction with DNA. Studies have indicated that its DNA binding can result in changes in fluorescence and absorption, pointing to its potential role in affecting DNA properties and functions (Huang & Crooke, 1985). Moreover, this compound has been investigated for its ability to intercalate into DNA, with atomic force microscopy revealing insights into its binding mode. This research suggested that this compound has a higher degree of bisintercalation in DNA sequences with lower GC content, indicating a selective interaction with different DNA structures (Berge, Haken, Waring, & Henderson, 2003).
Ribosomal RNA Synthesis Inhibition and Cellular Effects
This compound's impact on cellular functions has been a subject of interest, particularly in the context of its antitumor properties. It has been found to influence the localization of protein B23 in HeLa cells and inhibit ribosomal RNA synthesis. These effects were observed at specific concentration levels, and comparisons with other luzopeptins showed varying degrees of activity. The ability of this compound to alter protein localization and RNA synthesis suggests its potential utility in antitumor strategies (Yung, Busch, & Chan, 1986).
Structural Insights and Molecular Interactions
Research has delved into the structural aspects of this compound and its molecular interactions. Detailed studies using NMR spectroscopy and molecular dynamics calculations have provided insights into the luzopeptin-DNA complex structure. These studies have helped elucidate how this compound interacts with DNA at a molecular level, contributing to the understanding of its binding specificity and potential therapeutic applications (Zhang & Patel, 1991).
Synthesis and Chemical Analysis
The synthesis of this compound has been an area of significant interest due to its complex structure and potential biomedical applications. Efforts in total synthesis have aimed to address challenges related to its chemical sensitivity and rarity. These synthesis studies are crucial for facilitating further medicinal chemistry research and potential drug development based on this compound (Ciufolini, 2005).
特性
CAS番号 |
76149-24-1 |
|---|---|
分子式 |
C62H76N14O23 |
分子量 |
1385.3 g/mol |
IUPAC名 |
[(3R,7S,16S,17S,23R,27S,36S,37S)-37-hydroxy-3,23-bis[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] acetate |
InChI |
InChI=1S/C62H76N14O23/c1-30(77)99-42-17-19-66-76-50(42)56(88)64-25-44(82)72(7)27-46(84)74(9)51(61(2,3)93)59(91)97-28-37(69-53(85)47-40(79)22-31-20-33(95-10)12-14-35(31)67-47)57(89)75-49(39(78)16-18-65-75)55(87)63-24-43(81)71(6)26-45(83)73(8)52(62(4,5)94)60(92)98-29-38(58(76)90)70-54(86)48-41(80)23-32-21-34(96-11)13-15-36(32)68-48/h12-15,18-23,37-39,42,49-52,78-80,93-94H,16-17,24-29H2,1-11H3,(H,63,87)(H,64,88)(H,69,85)(H,70,86)/t37-,38-,39+,42+,49+,50+,51-,52-/m1/s1 |
InChIキー |
HIWMCVYLBVFQQN-VBOHDVKSSA-N |
異性体SMILES |
CC(=O)O[C@H]1CC=NN2[C@@H]1C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C(=O)N3[C@@H]([C@H](CC=N3)O)C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C |
SMILES |
CC(=O)OC1CC=NN2C1C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3C(C(CC=N3)O)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C |
正規SMILES |
CC(=O)OC1CC=NN2C1C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3C(C(CC=N3)O)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C |
同義語 |
BBM 928B BBM-928 B BBM-928B |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(4R,4aS,12bS)-3-(cyclopropylmethyl)-7-iodo-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1258546.png)
![(8S,9S,10R,13S,14S)-11,17-dihydroxy-6,10,13-trimethyl-17-prop-1-ynyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B1258548.png)




![[(1R,2E,4E,6R,7R,10E,12Z,14E,16R,17R,19S,21S,22R)-7-[(E,4R)-4-acetamidopent-2-en-2-yl]-19-methoxy-3,6,13,16-tetramethyl-9-oxo-8-oxatricyclo[14.8.0.017,22]tetracosa-2,4,10,12,14,23-hexaen-21-yl] carbamate](/img/structure/B1258558.png)
![(1R,9R,10S)-17-prop-2-enyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B1258562.png)

![N-[1,4-dimethyl-2,3-dioxo-7-(1-piperidinyl)-6-quinoxalinyl]-4-ethylbenzenesulfonamide](/img/structure/B1258564.png)

